B1578339 Cyanophlyctin

Cyanophlyctin

Cat. No.: B1578339
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanophlyctin refers to an amphipathic alpha-helical antimicrobial peptide (AMP) isolated from the skin secretions of the Indian skipper frog, Euphlyctis cyanophlyctis . Research indicates that this compound, specifically the variant characterized as this compound β, exhibits favorable antibacterial properties against a spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria . Studies have demonstrated its effectiveness at low minimum inhibitory concentration (MIC) values, suggesting potent antimicrobial activity . A key research value of this compound lies in its reported selectivity; it showed ignorable hemolytic activity against red blood cells at high concentrations in initial studies, indicating a potential for a favorable therapeutic index . Structural predictions suggest that its mechanism of action may differ from other known frog AMPs, such as brevinin-Eu, potentially involving a diverse mode of action for bacterial membrane disruption or interaction with intracellular targets . This makes this compound a compelling candidate for researchers investigating novel anti-infective agents, studying the structure-activity relationships of amphibian peptides, and exploring new mechanisms to overcome bacterial resistance. This product is supplied for research purposes and is strictly For Research Use Only. Not for human, veterinary, or household use. Please Note: The compound "this compound" identified in research literature should not be confused with the biopolymer Cyanophycin (CGP). Cyanophycin is a completely different compound—a non-ribosomally produced polymer of aspartic acid and arginine that serves as a nitrogen reserve in cyanobacteria and some heterotrophic bacteria .

Properties

bioactivity

Antibacterial

sequence

FLNALKNFAKTAGKRLKSLLN

Origin of Product

United States

Isolation and Elucidation of Biogenetic Pathways of Cyanophlyctin

Methodologies for the Extraction and Purification of Cyanophlyctin from Biological Sources

This compound is a naturally occurring antimicrobial peptide (AMP) originally isolated from the skin secretions of the amphibian Euphlyctis cyanophlyctis. scispace.comresearchgate.net The process of obtaining this peptide in a pure form for study involves several critical steps, from initial collection to sophisticated purification techniques.

The initial extraction begins with the stimulation of skin secretions from the frog, which are then collected by washing with a 5% acetic acid solution. This acidic wash helps to preserve the peptide and prevent degradation. The resulting solution is then subjected to centrifugation to remove cellular debris and other insoluble materials. scispace.com Following this, ultrafiltration is employed, first with a 10 kDa cut-off membrane to remove larger proteins and then with a 1 kDa membrane to concentrate the smaller peptides, including this compound. scispace.com The concentrated sample is often lyophilized (freeze-dried) to create a stable powder for subsequent purification steps. scispace.com

Advanced Chromatographic Techniques in this compound Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of peptides like this compound due to its high resolution and reproducibility. altabioscience.comhplc.eu Specifically, Reverse-Phase HPLC (RP-HPLC) is the method of choice, separating molecules based on their hydrophobicity. altabioscience.com

The crude or partially purified extract is injected into an RP-HPLC system equipped with a non-polar stationary phase, typically a C8 or C18 silica-based column. scispace.com A polar mobile phase, consisting of a gradient of an organic solvent like acetonitrile (B52724) in water, is used to elute the bound peptides. altabioscience.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution. scispace.comaltabioscience.com The separation is achieved by gradually increasing the concentration of the organic solvent, which causes more hydrophobic molecules to elute later. Fractions are collected at specific intervals, and those containing the peptide of interest are identified by monitoring the UV absorbance, typically at 214 nm for peptide bonds. scispace.comfrontiersin.org The fractions confirmed to contain this compound are then lyophilized to yield the purified peptide. scispace.com Final confirmation of the peptide's identity and purity is achieved through mass spectrometry. scispace.comresearchgate.net

Table 1: Exemplary RP-HPLC Parameters for this compound Purification This table is based on typical methodologies for peptide purification.

ParameterSpecificationReference
Chromatography SystemReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) scispace.com
Column (Stationary Phase)C8 or C18, silica-based scispace.com
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in deionized water scispace.comaltabioscience.com
Mobile Phase BAcetonitrile containing 0.098% TFA scispace.com
GradientLinear gradient, e.g., 10-70% of Mobile Phase B over 60 minutes scispace.com
Flow RateTypically 1-2 mL/min for semi-preparative columns researchgate.net
DetectionUV absorbance at 214 nm or 220 nm scispace.com

Optimization Strategies for Yield and Purity in Research-Scale Extraction

Maximizing the yield and purity of this compound is crucial for accurate research. Several parameters in the extraction and purification process can be systematically adjusted. The choice of extraction solvent, its pH, and the extraction time are fundamental variables. While acetic acid is commonly used, exploring different solvents or concentrations could enhance extraction efficiency. scispace.com Temperature is another critical factor; while some extractions benefit from higher temperatures, the thermal stability of the peptide must be considered to prevent denaturation.

For chromatographic purification, optimizing the gradient slope is key; a shallower gradient can improve the resolution between closely eluting peptides, thereby increasing purity. The choice of the stationary phase (e.g., C8 vs. C18) can also affect selectivity based on subtle differences in peptide hydrophobicity. Furthermore, sample preparation is vital; ensuring the sample is free of particulate matter and dissolved in the initial mobile phase can prevent column clogging and improve separation quality. cern.ch

Table 2: Key Parameters for Optimizing Peptide Extraction and Purification This table outlines general strategies applicable to peptide purification.

ParameterVariablePotential Impact on Yield & PurityReference
ExtractionSolvent Type & ConcentrationAffects solubility and stability of the target peptide. mdpi.com
pHInfluences the charge state and stability of the peptide.
Temperature & DurationCan increase extraction efficiency but risks thermal degradation. mdpi.com
RP-HPLCGradient SlopeA shallower gradient improves resolution and purity.
Stationary Phase (e.g., C8, C18)Alters selectivity based on peptide hydrophobicity. scispace.com
Ion-Pairing AgentImproves peak shape and resolution for charged peptides. altabioscience.com

Investigations into the Biosynthetic Pathways and Precursors of this compound

The biosynthesis of amphibian antimicrobial peptides like this compound is a genetically controlled process that results in a diverse array of defense molecules. imrpress.complos.org These peptides are classified as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). theses.frrug.nlwikipedia.org This means their fundamental structure is encoded by a gene and synthesized by the ribosome, after which they undergo enzymatic modifications to become mature, active peptides. wikipedia.orgmdpi.com

Enzymatic Machinery and Genetic Determinants in this compound Production

The biogenesis of amphibian AMPs begins with the transcription of a specific gene into messenger RNA (mRNA), which is then translated by ribosomes into a precursor protein. plos.orgresearchgate.net This precursor typically contains three domains: an N-terminal signal sequence, an acidic pro-region, and the C-terminal sequence of the mature peptide. researchgate.net The signal sequence directs the precursor to the secretory pathway, while the acidic pro-region is thought to neutralize the cationic mature peptide, keeping it inactive and non-toxic to the host cell. oup.com

Following translation, specific proteases cleave the precursor protein at designated sites to release the mature peptide. researchgate.net The genes encoding these peptides are often found in gene families that have undergone extensive duplication and diversification, allowing for the rapid evolution of new peptides to combat a wide range of pathogens. oup.com This genetic diversity is a hallmark of the amphibian innate immune system. researchgate.netoup.com While this general pathway is well-established for amphibian AMPs, the specific genes and enzymes responsible for this compound production in E. cyanophlyctis have not yet been explicitly identified.

Comparative Biogenesis with Related Peptide Families

The ribosomal synthesis pathway of this compound is common to many families of natural peptides but stands in contrast to others.

Ribosomally Synthesized Peptides (RiPPs): this compound's biosynthesis is analogous to that of other well-studied RiPPs, such as the cyanobactins produced by cyanobacteria. theses.frmdpi.com In both cases, a precursor peptide is ribosomally synthesized and then tailored by a suite of modifying enzymes. mdpi.commdpi.com For cyanobactins, these modifications can be extensive, including heterocyclization and macrocyclization, guided by leader peptides. mdpi.com Amphibian AMPs like this compound undergo simpler processing, primarily involving proteolytic cleavage to release the final active peptide. researchgate.net

Non-Ribosomal Peptides (NRPs): The RiPP pathway differs significantly from that of non-ribosomal peptides (NRPs), such as penicillin. NRPs are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS), which function like a molecular assembly line, independent of mRNA templates. rug.nlnih.gov This allows for the incorporation of non-proteinogenic amino acids, but the underlying genetic architecture is far more complex than for RiPPs.

This compound belongs to the brevinin family of peptides, based on sequence homology. scispace.com Brevinins, found across various Rana species, share structural characteristics and are all produced via the RiPP pathway, highlighting a conserved evolutionary strategy for generating antimicrobial diversity in frogs. scispace.comfrontiersin.org

Advanced Structural Characterization and Elucidation of Cyanophlyctin

Three-Dimensional Structural Characterization and Dynamic Studies

Beyond the primary sequence, the biological activity of Cyanophlyctin is dictated by its three-dimensional folding and conformational flexibility.

Computational modeling provides valuable predictive insights into the 3D structure of peptides. nih.gov For this compound, a predicted three-dimensional model is available in the AlphaFold Protein Structure Database. uniprot.org Such models are generated using deep learning algorithms that predict the spatial arrangement of amino acids with high accuracy.

These structural models serve as a starting point for molecular dynamics (MD) simulations. mdpi.com MD simulations can model the behavior of the peptide in various environments, such as in aqueous solution or in the presence of a lipid membrane. This allows researchers to investigate its conformational stability, flexibility, and the structural transitions it undergoes when interacting with bacterial cell membranes, which is crucial for its antimicrobial mechanism.

Experimental techniques are used to validate and refine computational models and to study the peptide's structure under different conditions.

Circular Dichroism (CD): Circular dichroism spectroscopy is a widely used method for analyzing the secondary structure of peptides in solution. ichorlifesciences.com The technique measures the differential absorption of left and right-circularly polarized light by chiral molecules. ichorlifesciences.com Studies on this compound and related peptides indicate that it can adopt various secondary structures, including α-helical, β-sheet, and disordered conformations. researchgate.net In the presence of lipids or over time, this compound has been observed to be predominantly in an α-helical fibrillar structure. biorxiv.org

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis of this compound has shown a peak in the 1651-1654 cm⁻¹ range, which is characteristic of an α-helical structure, supporting the findings from other methods. biorxiv.org

X-ray Crystallography: Determining a high-resolution crystal structure of a peptide provides definitive atomic coordinates. wikipedia.org However, this technique requires the molecule to form well-ordered crystals, which is challenging for peptides like this compound that exhibit significant structural flexibility and a tendency to form amyloid-like fibrils. researchgate.netresearchgate.net While a crystal structure for this compound itself has not been reported, co-crystallization with a binding partner or the use of X-ray fiber diffraction on its fibrillar aggregates are potential avenues for future structural elucidation. biorxiv.org

A key feature of this compound and other certain antimicrobial peptides is their structural polymorphism, or their ability to adopt different structures depending on the environment. biorxiv.org This "chameleon" behavior is directly linked to its function. researchgate.net

Research indicates that this compound can undergo time-dependent and lipid-induced secondary structure transitions, switching between cross-α and cross-β amyloid-like fibril forms. researchgate.netbiorxiv.org Initially, it may exist in a disordered state or as an α-helix in solution, but upon interaction with lipid membranes, it can transition into an aggregated, fibrillar state that is crucial for its antimicrobial activity. researchgate.netrsc.org This structural plasticity allows the peptide to transition from a stable, soluble storage form to a membrane-active toxic state upon encountering a target cell. biorxiv.org

Table 2: Secondary and Tertiary Structure Characteristics of this compound

Technique/PropertyObservationRelevance
Computational Modeling AlphaFold predicts a 3D structure.Provides a foundational model for simulation and functional analysis.
Circular Dichroism (CD) Shows propensity for α-helical, β-sheet, and disordered structures.Confirms secondary structure content and flexibility in solution.
FTIR Spectroscopy Indicates a predominantly α-helical structure in fibrillar form (1651-1654 cm⁻¹ peak).Provides evidence for the specific type of secondary structure in aggregates.
Structural Polymorphism Exhibits "chameleon" properties, with transitions between cross-α and cross-β amyloid-like structures induced by lipids and time. researchgate.netbiorxiv.orgLinks structural changes directly to the peptide's biological activity.

Molecular Mechanisms of Cyanophlyctin Bioactivity

Elucidation of Cellular and Subcellular Targets of Cyanophlyctin

The bioactivity of this compound stems from its interactions with both the outer membrane and internal components of bacterial cells. Structural and functional studies suggest a complex mode of action that may not be limited to simple membrane permeabilization.

As a cationic peptide, this compound is initially attracted to the negatively charged components of bacterial membranes through electrostatic interactions. imrpress.com Upon reaching the membrane surface, it is believed to adopt an amphipathic structure, which is a common prerequisite for the lytic activity of frog skin AMPs. imrpress.com However, structural predictions indicate that unlike some of its counterparts, such as Brevinin-Eu, which efficiently bind and destroy the bacterial membrane, this compound employs a different strategy. nih.govresearchgate.netdntb.gov.ua

Research has identified this compound as a fibril-forming antimicrobial peptide (ffAMP). biorxiv.org While it can be unstructured in a solution, it may adopt a cross-α conformation in its fibrillar state, a process that is further enhanced by the presence of membrane lipids. haifa.ac.il This self-assembly into amyloid-like structures on the membrane surface is a key aspect of its interaction, which can lead to membrane disruption. rsc.org Despite these interactions, studies suggest that this compound does not possess a transmembrane domain, indicating that its function may not solely be pore formation but also involves entry into the cell. researchgate.net

Evidence points towards a "diverse mode of action" for this compound that extends beyond the cell membrane. nih.govdntb.gov.ua It is hypothesized that after its initial interaction with the membrane, the peptide translocates into the cytoplasm to interfere with essential intracellular processes. imrpress.comresearchgate.net While the precise intracellular targets of this compound have not been fully elucidated, the mechanisms of other AMPs may offer clues. Some AMPs are known to disrupt the synthesis of DNA, RNA, and proteins, or inhibit enzymatic activities within the bacterial cell. rsc.org For instance, Buforin II, which shares some homology with Buforin-EC, a peptide co-isolated with this compound, is known to act by binding to the nucleic acids of microorganisms. researchgate.net This suggests a potential, though not yet confirmed, avenue for this compound's intracellular activity.

Mechanistic Investigations of Interactions with Microbial Membranes

Studies on this compound's Bioactivity Against Gram-Positive and Gram-Negative Bacterial Strains

This compound has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. scispace.comresearchgate.net Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium. Studies have shown that this compound generally exhibits slightly greater effectiveness against Gram-positive bacteria compared to Gram-negative strains. scispace.comresearchgate.net For example, a disk diffusion assay showed that 10 µg of this compound had a significant antimicrobial effect against S. aureus (Gram-positive) and E. coli (Gram-negative). scispace.com Its effect against E. coli was more potent than that of the conventional antibiotic erythromycin (B1671065). scispace.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial Strain Gram Type MIC (µM) Source(s)
Micrococcus luteus PTCC1625 Gram-Positive 4.7 scispace.com
Micrococcus luteus Gram-Positive 4 biorxiv.orgresearchgate.net
Staphylococcus aureus PTCC1431 Gram-Positive 5.3 scispace.com
Escherichia coli HP101BA 7601c Gram-Negative 6.4 scispace.com

Mentioned Compounds

Table 2: List of Compounds Mentioned in the Article

Compound Name
Brevinin-Eu
Buforin-EC
Buforin II
Cholinesterase
This compound
Erythromycin
Kanamycin (B1662678)
Penicillin

Comparative Analysis of Antimicrobial Efficacy Across Diverse Bacterial Species

This compound, an antimicrobial peptide (AMP) isolated from the skin secretions of the frog Euphlyctis cyanophlyctis, has demonstrated significant antimicrobial activity against a broad spectrum of bacteria, encompassing both Gram-positive and Gram-negative species. researchgate.netresearchgate.netnih.gov Research indicates that its efficacy is potent, with minimum inhibitory concentrations (MICs) often falling in the low micromolar range. scispace.com

Studies comparing this compound to other peptides isolated from the same source, such as buforin-EC and temporin-ECa, have found that this compound exhibits greater antibacterial effects. It has shown a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, although some findings suggest a more pronounced effect against Gram-positive strains.

Comparisons with conventional antibiotics have also been undertaken. Research showed that 10 μg of this compound had a greater antimicrobial effect than 10 μg of penicillin against both E. coli and S. aureus. Furthermore, it was more potent than 15 μg of erythromycin against E. coli and demonstrated an effect similar to that of 30 μg of kanamycin against S. aureus.

Antimicrobial Efficacy of this compound and its Variants

CompoundBacterial SpeciesStrainMIC
This compound PeptidesEscherichia coliNot Specified< 13 μM researchgate.net
This compoundMicrococcus luteusNot Specified4 μM researchgate.net
This compound βStaphylococcus aureusPTCC 143112 µg/mL researchgate.netnih.gov
This compound βBacillus cereusPTCC 124712 µg/mL researchgate.netnih.gov
This compound βEscherichia coliHP101BA 7601c12 µg/mL researchgate.netnih.gov
This compound βKlebsiella pneumoniaePTCC 138812 µg/mL researchgate.netnih.gov
*Note: The reported MIC of 12 µg/mL for this compound β was a general value for the four tested bacterial strains.

Research into Susceptibility Mechanisms in Target Organisms

The molecular mechanisms underlying the susceptibility of bacteria to this compound are complex and appear to differ from those of other antimicrobial peptides. While many AMPs function by rapidly disrupting the bacterial cell membrane, research into this compound suggests a more nuanced mode of action. researchgate.netnih.gov

Structural prediction studies of this compound β suggest that it employs a "diverse mode of action" that is distinct from the membrane-binding and destruction mechanism utilized by peptides like brevinin-Eu. researchgate.netnih.govsciexplore.ir This indicates that its bactericidal activity may not be solely reliant on direct membrane permeabilization.

Further investigations support this hypothesis. Flow cytometry experiments have shown that while this compound does permeabilize the bacterial cell membrane, there is a characteristic lag phase before the damage occurs. researchgate.net This delay suggests a more complex cell-killing process compared to peptides that induce immediate membrane disruption. researchgate.net Researchers have proposed that this compound might have two different modes of membrane permeabilization, contributing to its complex activity. researchgate.net

Another area of research points to the peptide's structural properties. This compound has been identified as a fibril-forming AMP (ffAMP), capable of self-assembling into amyloid-like structures. biorxiv.org It has been observed to undergo subtle secondary structure changes over time when incubated. researchgate.net This ability to switch between structural states, potentially influenced by interaction with lipid membranes, may play a role in its mechanism of action, possibly regulating a transition between a stable form and an active, toxic state. researchgate.netbiorxiv.org The general mechanism for many frog-derived AMPs involves forming amphipathic structures that interact with the phospholipid membrane of the target cell, a characteristic that likely contributes to bacterial susceptibility. imrpress.com

Structure Activity Relationship Sar Studies and Rational Design of Cyanophlyctin Analogs

Systematic Modification of Cyanophlyctin Sequence for Functional Analysis

Targeted substitution of amino acids in a peptide's primary sequence can lead to significant changes in its biological activity. researchgate.net Research into antimicrobial peptides (AMPs) isolated from the skin secretions of the frog Euphlyctis cyanophlyctis, including a variant named this compound β, has shown that even minor alterations to the amino acid sequence can profoundly impact bioactivity. researchgate.netresearchgate.net

In one study, synthetic peptides were designed based on the sequences of this compound β and another frog-derived peptide, brevinin-2R. researchgate.netresearchgate.net The resulting analogs, however, displayed no significant antibacterial properties against either Gram-positive or Gram-negative bacteria. researchgate.netresearchgate.net Interestingly, after these synthetic peptides underwent proteolytic digestion by trypsin, they exhibited antibacterial activity comparable to their original template sequences. researchgate.netscience.gov This suggests that the crucial motif responsible for the antimicrobial action may have been re-exposed after the peptide was cleaved. researchgate.netscience.gov

Structural predictions indicate that this compound β may employ a mode of action that is distinct from membrane-disrupting peptides like brevinin-Eu, which is thought to bind to and destroy the bacterial membrane directly. researchgate.netdntb.gov.uaufjf.br This highlights the importance of understanding the unique structural requirements for this compound's activity when designing new analogs.

Table 1: Impact of Amino Acid Sequence Modification on Bioactivity of AMP Analogs

This table is based on findings from a study designing analogs of this compound b and brevinin-2R. researchgate.netresearchgate.net

PeptideModificationAntibacterial Activity (Pre-digestion)Antibacterial Activity (Post-trypsin digestion)
This compound β Original PeptideActiveNot Applicable
Brevinin-2R Original PeptideActiveNot Applicable
Brevinin-M1 Designed AnalogNo considerable activityActivity comparable to original templates
Brevinin-M2 Designed AnalogNo considerable activityActivity comparable to original templates
Brevinin-M3 Designed AnalogNo considerable activityActivity comparable to original templates

Generally, increasing the positive charge can enhance the peptide's binding affinity for these bacterial membranes. mdpi.com However, there is often an optimal charge threshold, beyond which antimicrobial activity may decrease. mdpi.com The charge density, which is the ratio of the peptide's net charge to its length, is also a key determinant of its efficacy. nih.gov

Peptide length also plays a significant role. The peptide must be long enough to span the lipid bilayer to form stable pores or channels, a common mechanism for many AMPs. mdpi.com Shorter peptides may act through different mechanisms, such as membrane micellization. mdpi.com Therefore, modifications to the length of this compound would need to be carefully balanced with changes in charge and hydrophobicity to maintain or enhance its antimicrobial function. researchgate.netmdpi.com

Table 2: Conceptual Influence of Length and Charge on this compound Analog Activity

This table illustrates general principles of AMP design applied to this compound. nih.govmdpi.com

ModificationPotential Impact on Antimicrobial PropertiesRationale
Increase Net Positive Charge Enhanced initial binding to bacterial membranesStrengthens electrostatic attraction to negatively charged microbial surfaces. nih.gov
Decrease Peptide Length Altered mechanism of action (e.g., from pore formation to micellization)Shorter peptides may be unable to span the membrane to form pores. mdpi.com
Increase Peptide Length Potential for more stable transmembrane pore formationLonger peptides can more effectively stabilize structures within the lipid bilayer. mdpi.com
Optimize Charge Density Improved balance of antimicrobial potency and selectivityCharge density is a critical factor influencing the minimum inhibitory concentration (MIC). nih.gov

Targeted Amino Acid Substitutions and Their Impact on Bioactivity

Design and Synthesis of Novel this compound Derivatives

Building on SAR data, scientists can design and synthesize novel this compound derivatives. This involves both creating entirely new sequences (de novo design) and chemically altering the original peptide to imbue it with new or improved properties.

De novo design involves creating novel peptide sequences from scratch to achieve a desired function. This approach can be guided by comparative sequence analysis and predictive algorithms to generate peptides with enhanced activity. rsc.org For this compound, this could involve designing amphipathic helical peptides that mimic its presumed structure but with optimized arrangements of basic (cationic) and hydrophobic residues. frontiersin.org

For instance, research on other AMPs has shown that peptides designed with a specific repeating pattern of basic (B) and hydrophobic (H) residues, such as "BBHBBHHBBH," can display excellent bactericidal and fungicidal activities. frontiersin.org Applying this principle, novel this compound analogs could be synthesized with varying residue patterns to screen for superior antimicrobial potency. Shortening the peptide length is also a key strategy in de novo design to reduce synthesis costs, a critical factor for practical applications. frontiersin.org

Beyond altering the amino acid sequence, chemical modifications can be applied to the this compound peptide to enhance its stability, solubility, or bioactivity. mdpi.com These post-synthesis modifications can introduce new functional groups or conjugate the peptide to other molecules.

Common chemical modification strategies that could be applied to this compound include:

Acylation: Attaching a fatty acid chain to the peptide's N-terminus can enhance its interaction with lipid membranes and has been shown to improve the protective effect of other AMPs. frontiersin.org

Phosphorylation: The introduction of phosphate (B84403) groups can alter the peptide's charge and solubility. mdpi.com

Conjugation: Linking this compound to polymers like poly(2-ethyl-2-oxazoline) (PEtOx) could potentially improve its water solubility and biocompatibility, similar to strategies used for other bioactive molecules. advancedsciencenews.com

These modifications offer a pathway to overcome some of the inherent limitations of natural peptides, such as poor stability, and to develop derivatives with more desirable pharmacological properties. researchgate.net

Computational Approaches in this compound SAR and Design

Computational biology provides powerful tools for accelerating SAR studies and the rational design of new peptide analogs. science.govresearchgate.netwikipedia.org These methods allow for the high-throughput screening of virtual compounds and provide deep insights into molecular interactions before undertaking expensive and time-consuming laboratory synthesis. researchgate.net

For this compound, computational approaches can be used to:

Simulate Membrane Interaction: Molecular dynamics (MD) simulations can model the behavior of this compound analogs at a bacterial membrane interface, revealing details about their binding, insertion, and potential pore-forming mechanisms. science.gov

Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models create a mathematical link between the structural or physicochemical properties of a series of analogs and their measured biological activity. wikipedia.org These models can then predict the activity of new, unsynthesized this compound derivatives, guiding the design process toward more potent candidates. rsc.orgresearchgate.net

By integrating computational and experimental methods, the development of novel this compound-based antimicrobial agents can be made more efficient and targeted. researchgate.netscience.gov

Harnessing Computational Synergy: The Rational Design and In Silico Analysis of this compound and its Analogs

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. This compound, a promising antimicrobial peptide (AMP) isolated from the skin secretions of the frog Euphlyctis cyanophlyctis, has garnered attention for its potential therapeutic applications. researchgate.netresearchgate.net This article delves into the computational strategies employed to understand and enhance the activity of this compound, focusing on structure-activity relationship (SAR) studies, the rational design of its analogs, and the predictive power of machine learning and molecular dynamics simulations.

De Novo Design Approaches for Enhanced Bioactivity

The biological activity of an antimicrobial peptide is intrinsically linked to its physicochemical properties, such as charge, hydrophobicity, and amphipathicity. nih.gov SAR studies aim to elucidate these relationships to guide the design of more potent and selective analogs.

Research on this compound-β has shown that even minor alterations in its primary amino acid sequence can lead to significant changes in its biological activity. researchgate.net This underscores the importance of targeted amino acid substitutions in rational design. For instance, increasing the net positive charge by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine can enhance the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.comnih.gov Similarly, modulating hydrophobicity is a key strategy. Increasing hydrophobicity can enhance membrane disruption, but an excess can lead to non-specific toxicity towards host cells. nih.gov

The rational design of AMPs often involves creating analogs with modified properties to improve their therapeutic index. This can include enhancing their antimicrobial potency, reducing their hemolytic activity, and improving their stability. For example, in a study on the frog skin-derived peptide hylin-Pul3, derivatives with increased cationicity and optimized amphipathicity showed enhanced activity against Gram-negative bacteria. mdpi.com A similar approach could be applied to this compound to develop analogs with improved performance.

A study on designed peptides brevinin-M1, brevinin-M2, and brevinin-M3, which were compared to this compound-β and brevinin-2R, revealed that these synthesized peptides had no significant antibacterial properties. researchgate.net However, upon proteolytic digestion with trypsin, they exhibited antibacterial activity comparable to the original templates. This suggests that the active motif was re-exposed after digestion, highlighting the critical role of the peptide's three-dimensional structure in its function. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov In recent years, machine learning (ML) has emerged as a powerful tool for developing sophisticated QSAR models for AMPs. mdpi.comnih.gov These models can predict the antimicrobial potential of novel peptide sequences, thereby accelerating the discovery process. plos.org

For a peptide like this compound, a typical ML-based QSAR workflow would involve:

Data Collection: A dataset of AMPs with known activities, including this compound and its analogs, would be compiled. mdpi.com

Descriptor Calculation: A wide range of physicochemical and structural features (descriptors) would be calculated for each peptide. These can include amino acid composition, net charge, hydrophobicity, hydrophobic moment, and secondary structure propensities. plos.org

Model Training: A machine learning algorithm, such as a Random Forest, Support Vector Machine, or Neural Network, would be trained on the dataset to learn the relationship between the descriptors and antimicrobial activity. nih.govmdpi.com

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques. frontiersin.org

A study by Nagarajan et al. included this compound in a dataset used to train a machine learning model to predict the activity of linear cationic antimicrobial peptides against Gram-negative and Gram-positive bacteria. mdpi.com This demonstrates the feasibility of using such models to screen virtual libraries of this compound analogs and prioritize candidates for synthesis and experimental testing.

Below is an interactive data table showcasing a hypothetical set of descriptors and predicted activities for this compound and its potential analogs, illustrating the type of data used in QSAR modeling.

PeptideSequenceNet ChargeHydrophobicity (H)Predicted Activity (MIC, µM)
This compoundFLNALKNFAKTAGKRLKSLLN+4-0.2412
Analog 1FLNALKKFAKTAGKRLKSLLN+5-0.308
Analog 2FLNALANFAATAGARLKSLLN+3-0.1825
Analog 3WLNALKNFAKTAGKRLKSLLN+4-0.1510

Note: The data in this table is illustrative and intended to demonstrate the concept of QSAR modeling.

Molecular dynamics (MD) simulations provide a computational microscope to visualize the dynamic interactions between a ligand and its target at an atomic level. nih.gov For this compound, MD simulations can be employed to study its interaction with bacterial cell membranes, which is believed to be its primary target. dntb.gov.ua

A typical MD simulation setup would involve:

System Building: A model bacterial membrane, often composed of a mixture of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG) to mimic Gram-positive or Gram-negative bacterial membranes, is constructed. The structure of this compound, which can be predicted using homology modeling or determined experimentally, is then placed near the membrane surface in a solvated environment.

Simulation: The system's trajectory is calculated over time by solving Newton's equations of motion for all atoms. This allows for the observation of the peptide's binding, insertion, and potential disruption of the membrane. nih.gov

Analysis: The simulation trajectories are analyzed to extract information about the peptide's conformational changes, the depth of its insertion into the membrane, its orientation relative to the membrane normal, and its interactions with specific lipid molecules.

MD simulations of other antimicrobial peptides have revealed various mechanisms of action, including the formation of pores (barrel-stave or toroidal pore models) and the carpet model, where peptides accumulate on the membrane surface and cause disruption at a critical concentration. nih.gov While specific MD studies on this compound are not yet widely published, structural predictions suggest it may employ a diverse mode of action compared to peptides that solely rely on membrane destruction. dntb.gov.ua

The insights gained from MD simulations can complement SAR and QSAR studies by providing a mechanistic understanding of how structural modifications affect the peptide's interaction with the bacterial membrane. For example, simulations could reveal how increasing the net charge of a this compound analog enhances its initial binding to the negatively charged membrane surface.

The following interactive data table presents a hypothetical summary of results from a molecular dynamics simulation study of this compound and its analogs interacting with a model bacterial membrane.

PeptideAvg. Insertion Depth (Å)Avg. Tilt Angle (°)Key Interacting Residues
This compound10.535Lys6, Lys10, Arg14, Lys17
Analog 1 (+ charge)12.230Lys6, Lys7, Lys10, Arg14, Lys17
Analog 2 (- charge)8.145Lys6, Lys10, Arg14, Lys17
Analog 3 (+ hydrophobicity)11.838Trp1, Lys6, Lys10, Arg14, Lys17

Note: The data in this table is illustrative and based on general principles of peptide-membrane interactions observed in MD simulations.

Analytical and Methodological Advancements in Cyanophlyctin Research

Development of Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Biological Matrices

The quantitative analysis of peptides like cyanophlyctin within complex biological samples, such as crude skin secretions, requires highly sensitive and selective analytical methods. researchgate.net Spectroscopic techniques are fundamental to this process, enabling detailed molecular characterization. solubilityofthings.com

Mass spectrometry (MS) is a cornerstone technique in this compound research. solubilityofthings.com Initial characterization and sequencing efforts utilized Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This method was successfully used to determine the molecular mass of this compound to be approximately 2347.5 Da. uniprot.orgresearchgate.net For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the isolated peptide is fragmented, and the resulting spectra are analyzed to determine its amino acid sequence (de novo sequencing). researchgate.netcapes.gov.brusp.org

For robust quantitative analysis in biological matrices, liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard. researchgate.netyoutube.com This hyphenated technique combines the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry, allowing for the accurate measurement of this compound concentrations even when other interfering substances are present. researchgate.netresearchgate.net

Other spectroscopic methods also offer potential for analyzing peptides. mdpi.com While not yet specifically documented for this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed three-dimensional structural information in solution, and Fourier-Transform Infrared (FTIR) spectroscopy can be used to study the peptide's secondary structure. nih.govresearchgate.netijsra.net

Table 1: Spectroscopic Techniques in Peptide Research

Technique Application in this compound Research Advantages
MALDI-TOF MS Determination of molecular mass. uniprot.orgresearchgate.net High throughput, sensitivity, and tolerance to salts.
Tandem MS (MS/MS) De novo amino acid sequencing. researchgate.netcapes.gov.br Provides definitive structural information.
LC-MS/MS Quantitative analysis in complex biological fluids. mdpi.com High sensitivity, selectivity, and suitable for complex mixtures. youtube.com
NMR Spectroscopy Potential for 3D structure determination. nih.gov Provides detailed atomic-level structural and dynamic data.
FTIR Spectroscopy Potential for secondary structure analysis. researchgate.net Provides information on protein conformation.

Chromatographic Innovations for High-Throughput Separation and Characterization of this compound and its Metabolites

Chromatography is an indispensable technique for the isolation and purification of this compound from its natural source. khanacademy.orgjournalagent.com The initial purification of this compound from the skin secretions of E. cyanophlyctis was achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netcapes.gov.br This method separates peptides based on their hydrophobicity, using a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid. researchgate.netnih.gov

Advancements in liquid chromatography have led to the development of Ultra-Performance Liquid Chromatography (UPLC). UPLC systems use columns with smaller particle sizes (less than 2 µm), which operate at higher pressures than traditional HPLC systems. measurlabs.com This results in significantly improved resolution, higher sensitivity, and much faster analysis times. youtube.commeasurlabs.com The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a powerful platform for the high-throughput analysis of this compound and its potential metabolites in biological samples. mdpi.commdpi.com This is crucial for pharmacokinetic studies and for understanding how the peptide is processed and degraded in vivo.

Other chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) and porous graphitic carbon (PGC) chromatography offer alternative selectivities for separating polar and structurally diverse peptides and their metabolites, which can be beneficial when analyzing complex biological extracts. mdpi.comnih.gov

Table 2: Comparison of Chromatographic Techniques for Peptide Analysis

Technique Principle Key Advantages Relevance to this compound
RP-HPLC Separation based on hydrophobicity. nih.gov Robust, well-established method for peptide purification. Used for the initial isolation and purification of this compound. researchgate.netcapes.gov.br
UPLC Uses sub-2 µm particles for higher efficiency. measurlabs.com Faster analysis, higher resolution, and increased sensitivity. youtube.com Ideal for high-throughput screening and metabolite characterization.
HILIC Separation of polar compounds. mdpi.com Better retention of very polar metabolites. Potentially useful for separating polar metabolites of this compound. nih.gov
PGC Separation based on polarizability and stereochemistry. nih.gov Unique selectivity for structurally similar compounds. Can offer alternative separation for complex peptide mixtures.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Role

A holistic understanding of this compound's function requires integrating data from multiple "omics" fields, including genomics, transcriptomics, and proteomics (specifically peptidomics). While a dedicated multi-omics study on this compound has not been published, the framework for such an investigation is well-established in the study of amphibian skin peptides. nih.govfrontiersin.org

Genomics: The starting point is the genome of E. cyanophlyctis. Genomic analysis can identify the gene that encodes the this compound precursor protein. Studying the gene's structure and its regulatory regions can provide insights into how its expression is controlled. nih.gov

Transcriptomics: By sequencing the messenger RNA (mRNA) from the frog's skin glands, transcriptomics reveals which genes are actively being expressed. frontiersin.org This approach confirms the expression of the this compound gene and can quantify its expression level relative to other peptides, indicating its potential importance in the frog's chemical defense arsenal (B13267).

Proteomics/Peptidomics: This is the direct analysis of the peptides and proteins in the skin secretion. Using techniques like LC-MS/MS, researchers can identify the mature, active form of this compound and characterize any post-translational modifications (e.g., amidation) that are crucial for its biological activity. This approach led to the initial discovery of this compound alongside other peptides like buforin-EC and temporin-ECa in the same secretion. researchgate.netcapes.gov.br

Integrating these datasets provides a complete "gene-to-peptide" picture. For example, transcriptomic data can reveal the full precursor sequence, while peptidomic data confirms the exact cleavage sites that produce the mature peptide. This multi-omics strategy has been successfully used in other frog species to discover large families of antimicrobial peptides and understand their evolution. nih.gov

Bioinformatic and Chemoinformatic Tools for Peptide Discovery and Characterization

Computational tools are essential throughout the process of discovering and characterizing novel peptides like this compound. ijrpr.com

Bioinformatics databases are the first point of reference. UniProt (Universal Protein Resource) contains an entry for this compound (accession number: C0HJB8), which consolidates information on its sequence, organism of origin, molecular mass, and protein family classification. uniprot.org

Sequence analysis tools are critical for functional prediction. The amino acid sequence of this compound was compared to sequences in databases using tools like BLAST (Basic Local Alignment Search Tool). researchgate.net This revealed that this compound belongs to the brevinin family of frog skin active peptides, suggesting a likely antimicrobial function. uniprot.org Phylogenetic analysis, which compares the sequence of this compound to similar peptides from other species, helps to understand its evolutionary relationships. researchgate.net

Furthermore, specialized software is used to interpret the complex fragmentation data generated by tandem mass spectrometry (MS/MS), aiding in the de novo sequencing of the peptide. researchgate.net

Table 3: Key Bioinformatic and Chemoinformatic Tools in this compound Research

Tool/Resource Category Function
UniProt Database Provides a comprehensive, curated entry for this compound. uniprot.org
BLAST Sequence Analysis Compares the amino acid sequence to a database to find homologous peptides. researchgate.net
Clustal Omega Sequence Analysis Performs multiple sequence alignments for phylogenetic analysis. ijrpr.com
ProtParam Chemoinformatics Predicts physicochemical parameters from the amino acid sequence. mdpi.com
Mass Spectrometry Software (e.g., Bruker flexAnalysis) Data Analysis Processes MS and MS/MS spectra for mass determination and sequencing. researchgate.net

Ecological and Evolutionary Research Perspectives of Cyanophlyctin

Evolutionary Drivers for the Production of Cyanophlyctin in Amphibian Species

The evolution of potent antimicrobial peptides (AMPs) like this compound in amphibians is largely driven by intense selective pressures exerted by pathogens in their environment. nih.govoup.com Amphibians inhabit a wide array of ecological niches, from fully aquatic to terrestrial, exposing their permeable skin to a diverse and persistent threat from bacteria, fungi, and viruses. nih.gov This constant microbial challenge has acted as a powerful selective agent, favoring the development of a robust chemical defense system as a critical component of their innate immunity. nih.govmdpi.com

The skin is an amphibian's primary interface with its surroundings and serves as a crucial first line of defense against infection. nsf.gov The evolutionary "arms race" between amphibians and their rapidly evolving pathogens has spurred the diversification of AMPs. nih.govmdpi.com This is evident in the vast diversity of these peptides found across different amphibian species, where even closely related species often possess unique repertoires of AMPs tailored to their specific ecological contexts. oup.comimrpress.com The production of this compound by Euphlyctis cyanophlyctis is a direct outcome of this evolutionary pressure. Signatures of directional selection found in the genes of some AMPs suggest adaptation to specific threats, indicating that these molecules evolve relatively rapidly to counter particular pathogens. nih.govresearchgate.net Therefore, the existence of this compound is a testament to an evolutionary strategy that relies on a pre-emptive chemical shield to ensure survival in pathogen-rich environments.

The Role of this compound in Host-Microbe Interactions within its Natural Niche

Within its natural niche—the skin surface of the frog Euphlyctis cyanophlyctis—this compound plays a pivotal role in mediating host-microbe interactions. The amphibian skin is not a sterile surface; it hosts a complex community of symbiotic and commensal microorganisms known as the skin microbiome. researchgate.netamphibiaweb.org This microbiome is a key component of the host's innate immune system and contributes to disease resistance. frontiersin.orgnih.gov

This compound, as a secreted component of the skin's mucus, acts as a regulator of this microbial community. nsf.gov By exhibiting broad-spectrum antibacterial activity, it can selectively inhibit the growth of or eliminate potential pathogens that arrive on the skin, preventing them from colonizing and causing disease. scispace.comresearchgate.net This function is crucial for maintaining a healthy, balanced microbiome and preventing dysbiosis that could lead to infection. frontiersin.org The interaction is a dynamic dialogue; the host secretes peptides like this compound to shape the microbial landscape, while the resident microbes can, in turn, influence host immunity. cornell.edu The presence of such potent AMPs helps ensure that the relationship between the amphibian and its skin microbiota remains beneficial, preventing commensal organisms from becoming opportunistic pathogens and defending against invaders like the devastating chytrid fungus. nih.gov

Ecological Significance of this compound in Amphibian Innate Immunity

The innate immune system, including the production of AMPs and the maintenance of a protective skin microbiome, is considered a critical defense against chytridiomycosis. nsf.govnih.gov Research has shown that in some species, innate defenses, rather than adaptive immunity, are responsible for surviving Bd infection. The ability of peptides like this compound to inhibit pathogenic microbes is a direct mechanism of disease resistance that enhances the host's survival prospects. scispace.comresearchgate.net This chemical defense is ecologically significant because it is an energetically efficient strategy for preventing infections before they become established, reducing the need to mount a costly adaptive immune response. nsf.gov By contributing to a robust innate immune barrier, this compound helps maintain the health of individual amphibians, which in turn supports the stability of their populations in the wild.

Comparative Analysis of Antimicrobial Peptides Across Diverse Fauna

This compound belongs to the brevinin superfamily of antimicrobial peptides, which are widely distributed among ranid frogs. scispace.comresearchgate.net Comparative analyses reveal both shared ancestry and functional divergence among AMPs from different species. For instance, this compound isolated from Euphlyctis cyanophlyctis shows significant sequence similarity to other brevinin-family peptides, such as brevinin-2EC from the frog Rana esculenta. scispace.comresearchgate.net This homology points to a common evolutionary origin for these defense molecules.

However, this compound also exhibits unique properties. When analyzed alongside other peptides isolated from the same frog, namely buforin-EC and temporin-ECa, this compound demonstrated the most potent antibacterial effects. scispace.com Its efficacy is comparable to, and in some cases greater than, conventional antibiotics like penicillin and erythromycin (B1671065) against certain bacterial strains. scispace.com Interestingly, sequence comparisons also reveal a distant similarity to lycotoxin-I, a peptide found in the venom of the wolf spider Lycosa carolinensis, highlighting the convergent evolution of antimicrobial peptide structures across different animal phyla. researchgate.net This diversity underscores a universal evolutionary theme: the development of peptide-based chemical defenses is a widespread and effective strategy for survival against microbial pathogens across the animal kingdom. imrpress.com

The following tables provide a comparative overview of this compound and other relevant peptides based on research findings.

Table 1: Comparative Analysis of this compound and Related Antimicrobial Peptides

Peptide Source Organism Peptide Family/Class Key Comparative Feature Target Pathogens
This compound Euphlyctis cyanophlyctis (Frog) Brevinin 47.1% homology to Brevinin-2EC. researchgate.net Gram-positive & Gram-negative bacteria. scispace.com
Brevinin-2EC Rana esculenta (Frog) Brevinin Homologous to this compound. researchgate.net Gram-positive & Gram-negative bacteria. nih.gov
Buforin-EC Euphlyctis cyanophlyctis (Frog) Buforin 71.43% homology to Buforin II. researchgate.net Gram-positive & Gram-negative bacteria. scispace.com
Temporin-ECa Euphlyctis cyanophlyctis (Frog) Temporin 69.23% homology to Temporin-1CSc. researchgate.net Gram-positive & Gram-negative bacteria. scispace.com

| Lycotoxin-I | Lycosa carolinensis (Spider) | Lycotoxin | 33% homology to this compound. researchgate.net | Bacteria |

Table 2: Minimum Inhibitory Concentration (MIC) of Peptides from E. cyanophlyctis

Peptide MIC against E. coli (μM) MIC against S. aureus (μM)
This compound 4.7 6.2
Buforin-EC 12.3 9.5
Temporin-ECa 11.6 7.3

Data sourced from Asoodeh et al., 2011. scispace.com Lower MIC values indicate higher antimicrobial potency.

Table 3: List of Mentioned Compounds

Compound Name
Brevinin-2EC
Brevinin-2R
Buforin-EC
Buforin II
This compound
This compound β
Erythromycin
Kanamycin (B1662678)
Lycotoxin-I
Penicillin

Challenges and Future Research Directions for Cyanophlyctin

Methodological Hurdles in High-Resolution Structural Determination of Cyanophlyctin

A significant challenge in this compound research is the definitive determination of its high-resolution three-dimensional structure. The peptide exhibits structural polymorphism, meaning it can adopt different conformations, such as α-helical, β-sheet, or disordered structures, depending on its environment. biorxiv.orgbiorxiv.org This chameleon-like behavior is a major obstacle for techniques like X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, which typically require a stable, homogenous conformation.

Research has shown that this compound can self-assemble into fibrils, and its secondary structure can undergo subtle changes over time or in the presence of lipids. biorxiv.orgbiorxiv.org For instance, Fourier-transform infrared spectroscopy (FTIR) has indicated that the peptide is predominantly in an α-helical fibrillar state, but can also present a broad peak that includes α, β, and disordered structures. biorxiv.org This inherent flexibility and tendency to form heterogeneous assemblies complicate the preparation of samples suitable for high-resolution analysis. While techniques like cryogenic electron microscopy (cryo-EM) have been instrumental in determining the structures of other polymorphic amyloid-forming peptides, achieving atomic-level resolution for this compound remains a methodological frontier. biorxiv.org

Advancing In Vitro Mechanistic Studies to Mimic Physiological Conditions

Understanding how this compound exerts its antimicrobial effects is crucial, yet replicating the complex physiological environment of an infection in vitro poses a considerable challenge. The peptide's mechanism is believed to involve interaction with and disruption of microbial cell membranes. researchgate.netresearchgate.net However, simple in vitro assays often use artificial membranes or occur in standard broth, which may not accurately reflect the conditions in a host organism.

The structural plasticity of this compound means its activity and mechanism can be highly dependent on environmental factors such as pH, ionic strength, and the presence of host molecules. biorxiv.org Future research must focus on designing more sophisticated in vitro models. This includes using complex lipid compositions that mimic specific bacterial membranes and incorporating components of the host environment, such as serum proteins or extracellular matrix components, to assess their impact on the peptide's structure and function. science.gov Investigating the peptide's behavior at the interface between host and pathogen cells will be key to elucidating its true mode of action. researchgate.net

Development of Sustainable Production Strategies for this compound and Its Analogs

The original source of this compound, frog skin secretions, is not a viable or sustainable source for large-scale production required for extensive research and potential therapeutic development. researchgate.net A critical future direction is the development of robust and scalable production strategies through biotechnology.

Heterologous expression, a technique where the genetic code for a desired protein is placed into a host organism, is the most promising approach. nih.govmdpi.com This involves synthesizing the gene for this compound and expressing it in well-characterized microbial hosts like the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. science.govrsc.org These systems allow for high-yield, cost-effective, and sustainable production in controlled fermenters. Furthermore, this strategy facilitates the creation of this compound analogs through site-directed mutagenesis, enabling the systematic study of structure-activity relationships and the engineering of peptides with enhanced potency or stability. researchgate.net Overcoming challenges such as potential toxicity to the host organism and optimizing purification protocols are key imperatives in this area. mdpi.comrsc.org

Expanding the Scope of Bioactivity Profiling to Novel Pathogens and Biological Systems

Initial studies have demonstrated this compound's effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. scispace.comresearchgate.net However, the full spectrum of its biological activity remains largely unexplored. A crucial area for future research is to expand its bioactivity profile against a wider array of targets.

This includes testing its efficacy against:

Multidrug-resistant (MDR) bacteria: Assessing activity against clinical isolates of pathogens like methicillin-resistant S. aureus (MRSA) and carbapenem-resistant Enterobacteriaceae is a high priority.

Other microorganisms: Investigating potential antifungal and antiviral properties is a logical next step, as many antimicrobial peptides (AMPs) exhibit broad-spectrum activity. science.gov

Biofilms: A major challenge in infectious disease is the ability of bacteria to form biofilms. Testing this compound's ability to inhibit biofilm formation or eradicate established biofilms is of significant interest. science.gov

Cancer cells: Some AMPs have been shown to possess anti-tumor activity. researchgate.net Profiling this compound against various cancer cell lines could uncover novel therapeutic potential.

Systematic screening against diverse panels of pathogens and cell types will provide a comprehensive understanding of this compound's therapeutic window and potential applications.

Computational and Data Science Imperatives in this compound Research

Computational and data science approaches are indispensable for accelerating this compound research. mtsu.edu These tools allow for the prediction and analysis of peptide behavior, guiding and refining experimental work.

Key computational imperatives include:

Structural Modeling: Advanced algorithms like AlphaFold2 can predict the different potential conformations of this compound, providing structural hypotheses that can be tested experimentally. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of this compound with lipid bilayers at an atomic level, offering insights into its membrane disruption mechanism that are difficult to observe directly. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: By computationally designing analogs and predicting their activity, researchers can identify key residues and properties (e.g., charge, hydrophobicity) that govern potency and selectivity. This rational design approach can significantly reduce the time and cost of synthesizing and testing new peptide variants. researchgate.net

Bioinformatics: Sequence-based bioinformatics platforms can be used to mine databases for novel peptides with similar characteristics to this compound, potentially identifying new families of AMPs. biorxiv.org

Integrating these computational strategies with experimental validation is essential for overcoming existing challenges and unlocking the full potential of this compound and its analogs. nih.gov

Research Findings for Peptides from Euphlyctis cyanophlyctis

The following table summarizes key data on this compound and other peptides isolated from the same source.

Peptide NameMolecular Weight (Da)Number of Amino AcidsKey BioactivityHomologySource
This compound2347.50 ± 0.521Antimicrobial (Gram-positive & Gram-negative)47.1% to Brevinin-2EC scispace.comresearchgate.net
Buforin-EC1875.05 ± 0.516Antimicrobial71.43% to Buforin II scispace.comresearchgate.net
Temporin-ECa1013.33 ± 0.510Antimicrobial69.23% to Temporin-1CSc scispace.comresearchgate.net
This compound βNot specifiedNot specifiedAntimicrobial (Gram-positive & Gram-negative)Diverse mode of action from Brevinin-Eu researchgate.net
Brevinin-EuNot specifiedNot specifiedAntimicrobial (Gram-positive & Gram-negative)Can efficiently bind and destroy bacterial membrane researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Cyanophlyctin from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic purification (e.g., HPLC). Purity validation requires spectroscopic techniques (UV-Vis, NMR) and mass spectrometry (MS) to confirm molecular integrity. Ensure experimental details are documented for reproducibility, including solvent ratios, column parameters, and spectral baselines .

Q. Which spectroscopic techniques are essential for characterizing this compound’s molecular structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for atomic-resolution structural analysis, Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification, and X-ray Diffraction (XRD) for crystalline structure determination. Integrate cross-validation across techniques to minimize artifacts .

Q. How should researchers design baseline experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing with controlled environmental chambers. Monitor degradation via high-performance liquid chromatography (HPLC) and correlate results with kinetic modeling. Document buffer systems and sampling intervals to align with ICH guidelines for chemical stability .

Advanced Research Questions

Q. What experimental frameworks are optimal for elucidating this compound’s enzymatic inhibition mechanisms?

  • Methodological Answer : Employ in vitro enzyme assays (e.g., spectrophotometric monitoring of substrate conversion) with IC50 calculations. Pair with molecular docking simulations to predict binding affinities. Validate hypotheses using site-directed mutagenesis or competitive inhibition studies .

Q. How can computational models predict this compound’s interaction with biological targets, and what validation is required?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with in vivo efficacy studies to confirm biological relevance .

Q. What strategies resolve contradictions in this compound’s reported biochemical activity across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, assay temperature). Replicate key experiments under standardized conditions and apply statistical tools (ANOVA, Bland-Altman plots) to quantify variability. Prioritize studies with transparent raw data and method replication details .

Data Analysis and Contradiction Management

Q. Which statistical approaches address discrepancies in this compound’s dose-response relationships?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply bootstrapping to estimate confidence intervals and identify outliers. For conflicting results, perform sensitivity analyses to test assumptions about compound solubility or assay detection limits .

Q. How should researchers document methodological variability in this compound studies to enhance cross-study comparability?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets, instrument calibration logs, and metadata (e.g., pH, temperature gradients) in supplementary materials. Use controlled vocabularies for parameter reporting to align with domain-specific repositories .

Methodological Framework Table

Research Phase Key Techniques Validation Criteria References
Isolation & PurificationHPLC, Solvent ExtractionPurity ≥95% (HPLC), Spectral Match to Standards
Structural AnalysisNMR, FTIR, XRDCross-Technique Consistency, Crystallinity ≥70%
Mechanistic StudiesMolecular Docking, SPR, ITCΔG Binding ≤ -5 kcal/mol, In Vivo Correlation
Data ReconciliationMeta-Analysis, Bland-Altman PlotsVariability <15% (Inter-Lab)

Guidelines for Research Question Formulation

  • PICOT Framework : Structure questions around Population (e.g., enzyme targets), Intervention (this compound dosage), Comparison (control compounds), Outcome (IC50), and Time (exposure duration) .
  • Gap Analysis : Use systematic reviews (e.g., PRISMA guidelines) to identify understudied areas, such as this compound’s pharmacokinetics or ecological roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.